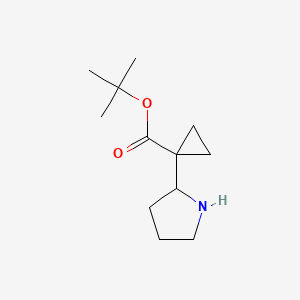
1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the linear formula C15H12F2N2O2 . It has a molecular weight of 290.272 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 290.272 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Study of Chemical Imidization
Koton et al. (1984) investigated the kinetics of transformation of polyamic acid into copolymers containing imide and isoimide rings, a process related to the chemical structure and behavior of 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The study combined experimental results and quantum chemical calculations, providing insights into the preferred formation of either imide or isoimide rings in different reaction media (Koton et al., 1984).
Synthesis and SAR of Human CB1 Inverse Agonists
Meurer et al. (2005) detailed the synthesis and biological activities of compounds structurally similar to this compound. This study explored the structure-activity relationships of these compounds, highlighting their potential as human CB1 inverse agonists (Meurer et al., 2005).
Novel Thermally Cross-Linked Polyimide Membranes
Xu and Wang (2015) synthesized novel carboxyl-containing polyimides using chemical and thermal imidization methods. These polyimides have applications in pervaporation membranes for ethanol dehydration, a field relevant to the chemical properties of this compound (Xu & Wang, 2015).
Hyperbranched Polyimides for Gas Separation Applications
Fang, Kita, and Okamoto (2000) developed aromatic hyperbranched polyimides for gas separation applications. Their research provides valuable information on the synthesis and properties of polyimides, which relate to the structural characteristics of this compound (Fang et al., 2000).
Metal-Assisted Electrocyclic Reaction in a CN–NC–CN System
Pal et al. (2000) investigated the electrocyclic rearrangement in a reaction system that shares similarities with the structural framework of this compound. The study provides insights into the behavior of such chemical structures under metal-assisted reactions (Pal et al., 2000).
Design and Antimicrobial Activity of Novel Dihydropyridine Derivatives
Devarasetty et al. (2019) synthesized and characterized a series of novel dihydropyridine derivatives, examining their antimicrobial activity. This research highlights the potential of dihydropyridine structures, closely related to this compound, in antimicrobial applications (Devarasetty et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYJRBZABQRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2424295.png)
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)



![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)



![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)
